4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol
Description
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-[(2-ethylpyrazol-3-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C11H21N3O/c1-3-14-11(6-7-13-14)9-12-10(2)5-4-8-15/h6-7,10,12,15H,3-5,8-9H2,1-2H3 |
InChI Key |
LHFQEBVCPSVATA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(C)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-aminopentanol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol.
4-aminopentanol: Another precursor used in the synthesis.
5-amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is unique due to its specific structure, which combines a pyrazole ring with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol, identified by its CAS number 1595712-36-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is CHNO, with a molecular weight of 211.30 g/mol. The compound features a pyrazole ring which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:
- Antitumor Activity : Many pyrazole derivatives have been studied for their ability to inhibit cancer cell growth, particularly against various cancer cell lines such as A549 (lung cancer) and others.
- Anti-inflammatory Effects : Compounds in this class often demonstrate the ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some pyrazole derivatives have shown effectiveness against bacterial strains, including multidrug-resistant bacteria.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely related to their structural features. Key findings include:
- Substituent Effects : The presence of specific functional groups on the pyrazole ring can enhance or diminish biological activity. For instance, modifications at the 4-position of the pyrazole ring can significantly affect the compound's potency against cancer cells.
- Chain Length Variations : Alterations in the alkyl chain length attached to the amino group also influence activity. For example, longer chains may enhance lipophilicity, improving cellular uptake.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
Antitumor Activity
In a study examining various pyrazole derivatives, compounds with modifications at the 3-position exhibited significant cytotoxicity against A549 cells. The most potent derivatives reduced cell viability by over 70% compared to untreated controls .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of a series of pyrazole carboxamide derivatives. These compounds inhibited nitric oxide production in LPS-stimulated macrophages, indicating potential for treating inflammatory conditions .
Antimicrobial Efficacy
Research has demonstrated that certain pyrazole derivatives possess antimicrobial properties against Gram-positive bacteria. For instance, a derivative showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in combating resistant infections .
Comparative Biological Activity Table
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | IC50 = 15 µM | NO Inhibition: 75% | MRSA MIC = 32 µg/mL |
| Compound B | IC50 = 10 µM | NO Inhibition: 60% | E. coli MIC > 64 µg/mL |
| 4-{[(1-Ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
